REACTION_CXSMILES
|
COCCOCCOCCOC.C[Si](Br)(C)C.Br[C:19]([F:26])([F:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].Br[C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1.[Cl-].[Na+].Cl>CC(N(C)C)=O.[Zn].[Cu](Br)Br.C1(C)C=CC=CC=1>[CH2:23]([O:22][C:20](=[O:21])[C:19]([C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1)([F:26])[F:25])[CH3:24] |f:4.5|
|
Name
|
|
Quantity
|
0.91 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)Br
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Name
|
|
Quantity
|
10.8 mL
|
Type
|
reactant
|
Smiles
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BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
7.23 g
|
Type
|
reactant
|
Smiles
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BrC=1N=CC(=NC1)C(=O)OC
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Name
|
|
Quantity
|
106 mL
|
Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
111 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
29.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
Copper bromide
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After the mixture was cooled to room temperature
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Type
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TEMPERATURE
|
Details
|
while maintaining the internal temperature at 22 to 27° C.
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Type
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STIRRING
|
Details
|
the mixture was stirred at 20° C. for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was warmed to 20° C
|
Type
|
STIRRING
|
Details
|
by stirring the mixture for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
a pre-cooled
|
Type
|
STIRRING
|
Details
|
the resulting mixture was vigorously stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed twice with aqueous sodium chloride solutions (5.7%, 70 g and 2.9%, 70 g)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(F)(F)C=1N=CC(=NC1)C(=O)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |